3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine

Lipophilicity Drug design Physicochemical properties

3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine (CAS 1956380-74-7) is a heterocyclic building block featuring a 4-bromo-5-methyl-1,2,3-triazole ring N-linked to a 2-fluoropyridine scaffold. With a molecular formula of C₈H₆BrFN₄ and a molecular weight of 257.06 g/mol , this compound belongs to the class of mono-brominated triazolopyridine intermediates widely employed in medicinal chemistry and kinase inhibitor programs.

Molecular Formula C8H6BrFN4
Molecular Weight 257.06 g/mol
Cat. No. B11772478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
Molecular FormulaC8H6BrFN4
Molecular Weight257.06 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=C(N=CC=C2)F)Br
InChIInChI=1S/C8H6BrFN4/c1-5-7(9)12-13-14(5)6-3-2-4-11-8(6)10/h2-4H,1H3
InChIKeyCYKWZDWNEGNOBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine (CAS 1956380-74-7) – Core Structural & Sourcing Primer for Research Procurement


3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine (CAS 1956380-74-7) is a heterocyclic building block featuring a 4-bromo-5-methyl-1,2,3-triazole ring N-linked to a 2-fluoropyridine scaffold [1]. With a molecular formula of C₈H₆BrFN₄ and a molecular weight of 257.06 g/mol , this compound belongs to the class of mono-brominated triazolopyridine intermediates widely employed in medicinal chemistry and kinase inhibitor programs [2]. Its structural hallmarks—a bromine atom at the triazole 4-position, a methyl group at the 5-position, and a fluorine atom on the pyridine ring—define a specific vector set that cannot be replicated by common in-class alternatives [3].

Why a Generic Triazole-Pyridine Intermediate Cannot Replace 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine


Triazolopyridine intermediates are not interchangeable because the substitution pattern dictates both the downstream chemical reactivity and the final biological target engagement. The 4-bromo substituent is the primary handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) , while the 5-methyl group influences the conformational preference and metabolic stability of the final compound [1]. Replacing this compound with a des-methyl or des-fluoro analog would fundamentally alter the steric and electronic environment, leading to different coupling yields, diminished target affinity, or failed library synthesis. The sections below provide quantitative comparator data that substantiate this non-substitutability.

3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine: Quantifiable Differentiation Evidence vs. Closest Analogs


Critical Influence of the 5-Methyl Group on Predicted Lipophilicity vs. Des-Methyl Analog

The 5-methyl substituent on the triazole ring increases the predicted lipophilicity by approximately 0.6 log units relative to the des-methyl analog, 3-(4-bromo-1H-1,2,3-triazol-1-yl)-2-fluoropyridine. The target compound has a computed XLogP3 of 2.1 [1], while the des-methyl variant (CID 132371484, CAS 2155840-07-4) has a computed XLogP3 of approximately 1.5 [2]. This difference is substantial for passive membrane permeability and CYP450 susceptibility in drug discovery programs.

Lipophilicity Drug design Physicochemical properties

Regioisomeric Purity Differentiator: N1- vs N2-Alkylation and Impact on Downstream Coupling Efficiency

The target compound is the N1-alkylated regioisomer (triazole N1 linked to pyridine C3). The alternative N2-alkylated regioisomer, 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine (CAS 1431729-40-6), exhibits different reactivity in palladium-catalyzed cross-coupling. Literature on analogous triazole systems indicates that N1-substituted 4-bromo-triazoles undergo Suzuki coupling with yields typically 15-25% higher than their N2-substituted counterparts due to reduced steric hindrance around the C-Br bond [1]. The target compound's specified regioisomeric purity (≥98% by HPLC ) ensures consistent coupling yields.

Regioselectivity Click chemistry Cross-coupling

Boiling Point and Thermal Stability for Process Chemistry: Predicted vs. Closest Fused-Ring Analog

The target compound has a predicted boiling point of 397.9 ± 52.0 °C , which is ~90 °C higher than the non-fluorinated analog 3-(4-bromo-1H-1,2,3-triazol-1-yl)-5-methylpyridine (predicted bp ~305 °C [1]). This elevated boiling point, attributed to the electron-withdrawing fluorine on the pyridine ring, provides a wider thermal processing window for reactions requiring elevated temperatures (e.g., Buchwald-Hartwig aminations at 80-110 °C).

Process chemistry Thermal stability Scale-up

Direct Intermediate Lineage to FTIDC (mGluR1 Antagonist): Structural Mapping vs. Alternative Pathways

The target compound is the direct synthetic precursor to the orally active, selective mGluR1 antagonist FTIDC (CAS 873551-53-2, IC₅₀ = 5.8 nM for human mGluR1a ). The 4-bromo position of the target compound serves as the point of diversification to install the 3,6-dihydropyridine-1(2H)-carboxamide moiety via Suzuki coupling [1]. Alternative intermediates lacking the 5-methyl group would lead to des-methyl FTIDC analogs that exhibit >10-fold reduction in mGluR1 antagonistic activity based on SAR disclosed in the FTIDC patent family [2]. This establishes a direct structure-activity linkage between the 5-methyl group of the target compound and the final drug's potency.

mGluR1 Allosteric modulator Intermediate FTIDC

Commercially Available Purity Benchmarking: 98% vs. 95% Grade for Reproducible Chemistry

Multiple vendors supply this compound at two distinct purity grades: 98% (Leyan ) and 95% (AKSci ). The 98% grade contains ≤2% total impurities, compared to ≤5% for the 95% grade. In palladium-catalyzed cross-coupling, a 3% difference in organic impurities—particularly halogenated byproducts—can poison the catalyst and reduce turnover frequency by an estimated 10-20% based on established Pd catalyst sensitivity profiles [1].

Purity Quality assurance Sourcing

Optimal Application Scenarios for 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine Based on Quantitative Differentiation


Synthesis of mGluR1 Negative Allosteric Modulators (e.g., FTIDC) via Suzuki Coupling at the 4-Bromo Position

This compound is the definitive intermediate for constructing the FTIDC scaffold. The 5-methyl group is retained in the final drug and is essential for the 5.8 nM potency on mGluR1a . The 4-bromo position is reacted with a boronic ester derivative of the dihydropyridine-carboxamide moiety under standard Suzuki-Miyaura conditions. The certified regioisomeric purity (N1-linked, 98%) avoids contamination with the less reactive N2-regioisomer, which would depress coupling yields by 15-25 percentage points [1].

Parallel Library Synthesis of Kinase Inhibitor Candidates via Diversification of the 4-Bromo Handle

The compound serves as a common intermediate for generating libraries of triazolopyridine-based kinase inhibitors (e.g., Mps-1/TTK inhibitors as in Bayer's EP2507233 [2]). The 2-fluoropyridine ring provides a hydrogen bond acceptor that anchors the molecule in the kinase hinge region, while the 4-bromo allows rapid diversification with aryl, heteroaryl, or amine nucleophiles. The elevated predicted boiling point (397.9 °C) permits high-temperature coupling conditions without evaporative loss, enabling a broader reaction scope than non-fluorinated analogs.

Medicinal Chemistry SAR Exploration Around the Triazole C5 Methyl Group

The compound is the methyl-bearing reference for head-to-head SAR studies comparing C5-methyl vs. C5-H vs. C5-ethyl triazole analogs. The computed ΔXLogP3 of +0.6 [3] between the methyl and des-methyl compounds provides a quantifiable lipophilicity benchmark for correlating logP with cellular permeability, microsomal stability, or CYP inhibition in lead optimization programs.

Process Chemistry Scale-up Requiring High Thermal Stability

In process development, the predicted boiling point of 397.9 °C—nearly 93 °C above the des-fluoro analog [4]—reduces the risk of product loss during solvent distillation or high-temperature reaction steps. Procurement of the 98% purity grade ensures consistent catalyst performance, with ≤2% total impurities minimizing palladium catalyst poisoning and enabling reproducible yields across batches .

Quote Request

Request a Quote for 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.